N-cyclopropyl-4-phenyl-N-(2-(thiophen-2-yl)ethyl)butanamide
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Description
“N-cyclopropyl-4-phenyl-N-(2-(thiophen-2-yl)ethyl)butanamide” is a chemical compound with diverse applications in scientific research. It is a heterocyclic tertiary aliphatic amine containing two different phenyl rings and an aromatic amide function .
Synthesis Analysis
The synthesis of thiophene derivatives, which are part of the compound’s structure, has been a topic of interest in recent years . The synthesis of thiophene derivatives generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation .Molecular Structure Analysis
The compound is a heterocyclic tertiary aliphatic amine containing two different phenyl rings and an aromatic amide function . This unique structure allows for investigations into drug development and organic synthesis.Chemical Reactions Analysis
The metabolism of new fentanyl analogs, which are structurally similar to the compound, can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation .Physical And Chemical Properties Analysis
The compound is a heterocyclic tertiary aliphatic amine . More specific physical and chemical properties of the compound were not found in the sources.Mechanism of Action
Target of action
The compound contains a thiophene ring, which is a common motif in biologically active compounds . Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Pharmacokinetics
The pharmacokinetics of a compound refer to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). For example, some fentanyl analogs, which are structurally similar to this compound, are known to undergo reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . .
Action environment
The action of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. For example, some boronic pinacol esters, which are structurally similar to this compound, are known to be only marginally stable in water .
Future Directions
Thiophene-based analogs, which are part of the compound’s structure, have been a topic of interest for medicinal chemists to produce combinatorial library and carry out exhaustive efforts in the search of lead molecules . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
properties
IUPAC Name |
N-cyclopropyl-4-phenyl-N-(2-thiophen-2-ylethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NOS/c21-19(10-4-8-16-6-2-1-3-7-16)20(17-11-12-17)14-13-18-9-5-15-22-18/h1-3,5-7,9,15,17H,4,8,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGKJISSQBRLGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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